Cas no 885520-51-4 (6-Bromo-4-methyl-1H-indole)

6-Bromo-4-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-methyl-1H-indole
- 1H-Indole, 6-broMo-4-Methyl-
- 6-Bromo-4-methyl indole
- 6-Bromo-4-methyl-1H-indole (ACI)
- 4-Methyl-6-bromoindole
- AS-33283
- 885520-51-4
- CS-0061271
- AKOS016009007
- DA-01554
- SB39578
- MFCD07781475
- DTXSID00646467
- SCHEMBL1019925
-
- MDL: MFCD07781475
- インチ: 1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
- InChIKey: JWPFDGDDONIZCT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2=C(NC=C2)C=1
計算された属性
- 精确分子量: 208.98401g/mol
- 同位素质量: 208.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 15.8Ų
じっけんとくせい
- 密度みつど: 1.563±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 極微溶性(0.34 g/l)(25ºC)、
6-Bromo-4-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH750-200mg |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 98% | 200mg |
1324.0CNY | 2021-08-04 | |
abcr | AB450181-1 g |
6-Bromo-4-methyl-1H-indole, 95%; . |
885520-51-4 | 95% | 1g |
€637.00 | 2023-04-22 | |
eNovation Chemicals LLC | D273049-100g |
6-bromo-4-methyl-1H-indole |
885520-51-4 | 95% | 100g |
$9850 | 2024-05-24 | |
Alichem | A199009074-250mg |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 95% | 250mg |
$178.00 | 2023-08-31 | |
Chemenu | CM148724-1g |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 95% | 1g |
$388 | 2021-08-05 | |
eNovation Chemicals LLC | Y1009347-1g |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 95% | 1g |
$455 | 2024-07-28 | |
TRC | B614315-10mg |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A199009074-5g |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 95% | 5g |
$3591.56 | 2023-08-31 | |
eNovation Chemicals LLC | Y1102736-1g |
6-bromo-4-methyl-1H-indole |
885520-51-4 | 95% | 1g |
$810 | 2024-07-28 | |
Advanced ChemBlocks | O32903-250MG |
6-Bromo-4-methyl-1H-indole |
885520-51-4 | 97% | 250MG |
$105 | 2023-09-15 |
6-Bromo-4-methyl-1H-indole Suppliers
6-Bromo-4-methyl-1H-indole 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
6-Bromo-4-methyl-1H-indoleに関する追加情報
Professional Introduction to 6-Bromo-4-methyl-1H-indole (CAS No. 885520-51-4)
6-Bromo-4-methyl-1H-indole, with the chemical formula C9H8BrN and CAS number 885520-51-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework, which makes it a valuable scaffold for the development of various bioactive molecules. The presence of both bromine and methyl substituents on the indole ring enhances its reactivity, making it a preferred intermediate in synthetic chemistry and drug discovery processes.
The indole core is a well-documented pharmacophore in medicinal chemistry, known for its role in numerous pharmacological applications. Compounds derived from indole have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The bromine substituent at the 6-position and the methyl group at the 4-position of the indole ring provide unique electronic and steric properties that can be exploited to modulate biological activity. These features allow for selective interactions with biological targets, making 6-Bromo-4-methyl-1H-indole a compelling candidate for further exploration.
In recent years, there has been a surge in research focused on developing novel indole derivatives as therapeutic agents. The structural versatility of indole derivatives enables chemists to design molecules with specific pharmacological profiles tailored to target particular diseases. For instance, studies have demonstrated that modifications at the 3, 4, and 5 positions of the indole ring can significantly alter the biological activity of these compounds. The bromine atom at the 6-position in 6-Bromo-4-methyl-1H-indole serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.
One of the most notable applications of 6-Bromo-4-methyl-1H-indole is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders. Small-molecule inhibitors that disrupt PPIs have emerged as a promising therapeutic strategy. The indole scaffold provides an ideal platform for designing molecules that can bind to specific PPI interfaces. For example, recent studies have shown that indole derivatives can interfere with the interaction between transcription factors and their DNA binding sites, thereby regulating gene expression.
Moreover, 6-Bromo-4-methyl-1H-indole has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in cancer cells. Inhibiting these kinases can lead to potent anti-cancer effects. The bromine substituent on the indole ring allows for easy introduction of various functional groups via palladium-catalyzed cross-coupling reactions, enabling the construction of complex kinase inhibitors with high selectivity and potency. Several research groups have reported the use of 6-Bromo-4-methyl-1H-indole in generating novel kinase inhibitors that exhibit significant anti-proliferative activity in vitro and in vivo.
The pharmaceutical industry has also shown interest in using 6-Bromo-4-methyl-1H-indole as a building block for drug discovery campaigns. Its structural features make it an attractive candidate for generating libraries of compounds for high-throughput screening (HTS). HTS is a widely used technique for identifying lead compounds with desired biological activity. By leveraging the reactivity of the bromine atom and the indole scaffold, researchers can rapidly synthesize large collections of derivatives for screening against various biological targets. This approach has led to the identification of several promising candidates that have advanced into preclinical development.
In conclusion, 6-Bromo-4-methyl-1H-indole (CAS No. 885520-51-4) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent scaffold for designing bioactive molecules targeting various diseases. The presence of both bromine and methyl substituents on the indole ring enhances its utility as an intermediate in synthetic chemistry, enabling access to complex molecular architectures through palladium-catalyzed cross-coupling reactions. Recent advancements in medicinal chemistry have highlighted its importance as a precursor for developing small-molecule inhibitors targeting protein-protein interactions and kinases. As research continues to uncover new therapeutic applications for indole derivatives, compounds like 6-Bromo-4-methyl-1H-indole will undoubtedly play a crucial role in shaping the future of drug discovery.
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